N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Overview
Description
N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound belonging to the benzoxadiazole family. This compound is known for its unique structural features, which include a benzoxadiazole ring substituted with a nitro group and a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of a benzoxadiazole precursor followed by methylation. One common method includes the nitration of 2,1,3-benzoxadiazole using nitric acid and sulfuric acid as nitrating agents. The resulting nitro compound is then subjected to methylation using methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Typical conditions involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Scientific Research Applications
N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:
Fluorescent Probes: It is used as a fluorescent tag in biological studies to label proteins and nucleic acids due to its strong fluorescence properties.
Sigma Receptor Probes: The compound and its derivatives have been studied as potential probes for sigma receptors, which are involved in various neurological processes.
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-withdrawing properties.
Mechanism of Action
The mechanism of action of N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can bind to sigma receptors, influencing their activity and modulating neurological processes. The nitro group plays a crucial role in its electron-withdrawing properties, which affect its interaction with other molecules and its fluorescence characteristics .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2,1,3-benzoxadiazole: Similar in structure but lacks the methylamine group.
N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine: A positional isomer with the nitro group at a different position.
2,4-Dinitro-N-methylaniline: Contains two nitro groups and a methylamine group but differs in the benzene ring structure.
Uniqueness
N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and makes it a valuable probe in biological and chemical research .
Properties
IUPAC Name |
N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-8-5-3-2-4-6(10-14-9-4)7(5)11(12)13/h2-3,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKCLHMIQVWXPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=NON=C2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259270 | |
Record name | N-Methyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18378-30-8 | |
Record name | N-Methyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18378-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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